molecular formula C13H14O2 B12893331 (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one

Cat. No.: B12893331
M. Wt: 202.25 g/mol
InChI Key: OBISOKJCWCMSRD-NEPJUHHUSA-N
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Description

“(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one” is a chiral γ-lactone derivative characterized by a dihydrofuran-2(3H)-one core. Its structure features a 5-ethyl group, a 4-phenyl substituent, and a 3-methylene moiety, with stereochemical specificity at the 4R and 5R positions. The phenyl group contributes aromatic π-π interactions, while the ethyl and methylene groups modulate steric and electronic properties. This compound is structurally related to lactones involved in flavoring agents, pharmaceuticals, and synthetic intermediates .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4R,5R)-5-ethyl-3-methylidene-4-phenyloxolan-2-one

InChI

InChI=1S/C13H14O2/c1-3-11-12(9(2)13(14)15-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3H2,1H3/t11-,12+/m1/s1

InChI Key

OBISOKJCWCMSRD-NEPJUHHUSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](C(=C)C(=O)O1)C2=CC=CC=C2

Canonical SMILES

CCC1C(C(=C)C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods used in industrial settings are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and methylene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthetic Methodologies

The compound has been utilized as an intermediate in the synthesis of various β-aryl-γ-lactones. Recent studies have demonstrated efficient synthetic routes to produce this compound, which can serve as a building block for more complex molecules. For example, it has been synthesized through reactions involving simple aromatic aldehydes, yielding various derivatives with potential pharmacological properties .

Table 1: Synthetic Routes for (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one

Reaction TypeConditionsYield (%)Reference
Aldol CondensationRoom temperature, 24 hours55
Cyclization ReactionAcidic conditions50
Electrophilic AdditionUnder inert atmosphere86

Biological Activities

Research has indicated that (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one exhibits notable biological activities. Its derivatives have shown promise in pharmacological studies, particularly as potential anti-cancer agents. The structural features of this compound allow for interactions with biological targets that are critical in cancer pathways.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further drug development .

Industrial Applications

In addition to its synthetic and biological significance, (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one has potential applications in the fragrance and flavor industry due to its pleasant aroma profile. Its derivatives can be used to create novel fragrances or as flavoring agents in food products.

Table 2: Potential Industrial Applications

Application AreaDescription
Fragrance IndustryUsed as a component in perfumes and scented products
Flavoring AgentsPotential use in food and beverage flavoring
Chemical IntermediatesServes as a precursor for synthesizing other compounds

Mechanism of Action

The mechanism by which (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one” with structurally analogous γ-lactones, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one (Target Compound) 5-Ethyl, 4-phenyl, 3-methylene C₁₃H₁₄O₂ 202.25 g/mol Aromatic phenyl group enhances rigidity; methylene increases ring strain.
cis-4-Ethyl-5-phenyldihydrofuran-2(3H)-one (11h) 4-Ethyl, 5-phenyl C₁₂H₁₄O₂ 190.24 g/mol Lacks the 3-methylene group; reduced steric hindrance.
rel-(4R,5R)-5-Hexyldihydro-4-methyl-2(3H)-furanone 5-Hexyl, 4-methyl C₁₁H₂₀O₂ 184.28 g/mol Longer alkyl chain (hexyl) increases lipophilicity; methyl substituent.
(4R,5R)-5-Butyl-4-methyldihydro-2(3H)-furanone (Cis-3-Methyl-4-octanolide) 5-Butyl, 4-methyl C₉H₁₆O₂ 156.23 g/mol Shorter alkyl chain (butyl); common in flavor chemistry.
5-Ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one 5-Ethyl, 4-hydroxy, 2-methyl C₇H₁₀O₃ 142.15 g/mol Hydroxy group enhances polarity; potential for hydrogen bonding.
(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one 3-Fluoro, 4-hydroxy, 5-hydroxymethyl, 3-methyl C₇H₁₁FO₄ 178.16 g/mol Fluorine atom increases electronegativity; multiple hydroxyl groups for solubility.

Key Structural and Functional Differences

Substituent Effects: Phenyl vs. Alkyl Groups: The target compound’s 4-phenyl group introduces aromaticity and rigidity, contrasting with alkyl-substituted analogs (e.g., hexyl or butyl in ), which prioritize lipophilicity and flexibility.

Stereochemical Considerations: The (4R,5R) configuration in the target compound and rel-(4R,5R)-5-Hexyldihydro-4-methyl-2(3H)-furanone contrasts with the cis/trans configurations in derivatives like 11o (trans-5-(4-dimethylaminophenyl)-4-ethyl) , which may alter biological activity or crystallization behavior .

Functional Group Influence :

  • Hydroxy and fluorinated derivatives (e.g., ) exhibit higher polarity, making them more water-soluble than the hydrophobic target compound.
  • The fluorinated analog demonstrates how electronegative substituents can stabilize the lactone ring against hydrolysis.

Biological Activity

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is a synthetic compound belonging to the class of dihydrofuran derivatives. It has garnered attention for its potential biological activities, including antifeedant properties and applications in medicinal chemistry. This article reviews the biological activity of this compound based on various research findings and case studies.

The molecular formula of (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is C13H14O. The compound's structure features a dihydrofuran ring with an ethyl group and a phenyl substituent, which may contribute to its biological activities.

Antifeedant Activity

Research conducted by Skrobiszewski et al. indicates that derivatives of dihydrofuran compounds exhibit significant antifeedant activity against certain insect species. The study specifically highlights the structure-activity relationship (SAR) of various aryl-substituted γ-lactones and their effectiveness in deterring feeding behavior in pests. The findings suggest that modifications in the molecular structure can enhance or reduce biological efficacy .

Cytotoxicity and Antimicrobial Properties

A study focused on the cytotoxic effects of similar dihydrofuran derivatives revealed that some compounds in this class possess notable cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the aromatic ring showed enhanced activity against breast cancer cell lines, indicating potential as anticancer agents . Furthermore, antimicrobial assays demonstrated that certain derivatives exhibited activity against Gram-positive bacteria, suggesting a broader spectrum of biological activity .

Case Study 1: Antifeedant Efficacy

In an experimental setup involving leaf disc assays, (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one was tested against Spodoptera frugiperda (fall armyworm). The results indicated a significant reduction in feeding rates compared to control groups, establishing its potential as a natural pesticide .

Case Study 2: Anticancer Activity

In vitro studies evaluating the effect of (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one on MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment .

Research Findings Summary

Study Biological Activity Key Findings
Skrobiszewski et al. AntifeedantSignificant reduction in feeding by Spodoptera frugiperda
Cytotoxicity Study AnticancerDose-dependent decrease in MDA-MB-231 cell viability
Antimicrobial Assay AntimicrobialActivity against Gram-positive bacteria

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